HKMCCKFPXKMVNJ-BAVATHDFSA-N
Description
BenchChem offers high-quality HKMCCKFPXKMVNJ-BAVATHDFSA-N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HKMCCKFPXKMVNJ-BAVATHDFSA-N including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H31NO5 |
|---|---|
Molecular Weight |
497.591 |
InChI |
InChI=1S/C31H31NO5/c1-32-15-14-30-22-17-10-11-20(33-2)27(22)37-28(30)31(36-5)13-12-29(30,21(32)16-17)23-24(31)26(35-4)19-9-7-6-8-18(19)25(23)34-3/h6-13,21,28H,14-16H2,1-5H3/t21-,28-,29+,30+,31?/m1/s1 |
InChI Key |
HKMCCKFPXKMVNJ-BAVATHDFSA-N |
SMILES |
CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)OC)O4)C7=C(C8=CC=CC=C8C(=C75)OC)OC)OC |
Origin of Product |
United States |
Q & A
Q. What are the essential analytical techniques for confirming the identity and purity of HKMCCKFPXKMVNJ-BAVATHDFSA-N?
To confirm identity, use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. For novel compounds, provide full experimental details (e.g., solvent systems, retention times, and spectral peaks) to ensure reproducibility . For known compounds, cross-reference spectral data with established literature .
Q. How should researchers design a synthesis protocol for HKMCCKFPXKMVNJ-BAVATHDFSA-N to optimize yield and scalability?
Include step-by-step reaction conditions (temperature, catalysts, stoichiometry), purification methods (e.g., recrystallization solvents, column chromatography gradients), and yield calculations. Use kinetic studies to identify rate-limiting steps and adjust parameters (e.g., reflux duration, inert atmosphere) to minimize side products. Validate scalability by repeating synthesis at 10x and 100x scales, documenting deviations in yield or purity .
Q. What are the best practices for characterizing the physicochemical properties of HKMCCKFPXKMVNJ-BAVATHDFSA-N?
Measure solubility in multiple solvents (polar, non-polar), partition coefficients (logP), and thermal stability via differential scanning calorimetry (DSC). For stability studies, use accelerated aging protocols under varying humidity and temperature conditions. Report all instrumentation specifications (e.g., detector sensitivity, calibration standards) to enable cross-lab validation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for HKMCCKFPXKMVNJ-BAVATHDFSA-N?
Conduct sensitivity analyses on computational models (e.g., DFT, molecular dynamics) to identify assumptions affecting accuracy (e.g., solvent effects, force field parameters). Validate models with orthogonal experimental techniques (e.g., X-ray crystallography for structural confirmation, isothermal titration calorimetry for binding affinity). Discrepancies may arise from unaccounted intermolecular interactions—perform multi-variable regression to isolate contributing factors .
Q. What statistical methods are recommended for analyzing high-throughput screening data involving HKMCCKFPXKMVNJ-BAVATHDFSA-N?
Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) in multi-parametric assays (e.g., IC₅₀ determinations across 10+ targets). For dose-response studies, use nonlinear regression models with bootstrapping to estimate confidence intervals. Report adjusted p-values and effect sizes to distinguish true activity from noise .
Q. How should researchers address batch-to-batch variability in HKMCCKFPXKMVNJ-BAVATHDFSA-N during longitudinal studies?
Implement quality control (QC) protocols, such as HPLC purity checks and NMR lot comparisons, for each batch. Use mixed-effects models to statistically separate batch effects from treatment effects. For critical studies, source raw materials from a single vendor and document supplier certifications .
Q. What methodologies ensure reproducibility in biological assays involving HKMCCKFPXKMVNJ-BAVATHDFSA-N?
Predefine positive/negative controls and inclusion/exclusion criteria for assay data. Use blinded analysis to reduce bias, and share raw datasets (e.g., plate reader outputs, flow cytometry FACS files) in supplementary materials. For cell-based studies, include mycoplasma testing and passage number documentation .
Data Interpretation & Contradiction Management
Q. How can researchers reconcile conflicting bioactivity results for HKMCCKFPXKMVNJ-BAVATHDFSA-N across different labs?
Conduct interlaboratory studies using standardized protocols (e.g., identical cell lines, serum batches). Perform meta-analyses to identify methodological variables (e.g., incubation time, cell density) causing divergence. Use Mantel-Haenszel tests to adjust for confounding factors .
Q. What steps validate the specificity of HKMCCKFPXKMVNJ-BAVATHDFSA-N in target-binding assays?
Employ counter-screens against related off-targets (e.g., kinase panels for ATP-competitive inhibitors). Use surface plasmon resonance (SPR) to measure binding kinetics and competitive assays with known inhibitors. For in vivo studies, include genetic knockdown models to confirm target engagement .
Methodological Resources
- Reproducibility Guidelines : Follow the Beilstein Journal of Organic Chemistry’s standards for experimental detail .
- Statistical Rigor : Reference Benjamini & Hochberg’s FDR framework for multi-test corrections .
- Data Management : Use structured repositories (e.g., Cambridge Structural Database) for spectral and crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
